molecular formula C48H75NO17 B132049 Amphotericin B methyl ester CAS No. 36148-89-7

Amphotericin B methyl ester

Cat. No. B132049
CAS RN: 36148-89-7
M. Wt: 938.1 g/mol
InChI Key: UAZIZEMIKKIBCA-TYVGYKFWSA-N
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Description

Amphotericin B methyl ester is the methyl ester of amphotericin B . It has a role as an antifungal agent, an antiinfective agent, and a metabolite . It is a macrolide, a monosaccharide derivative, and a methyl ester . It is functionally related to amphotericin B .


Synthesis Analysis

A modular strategy for the synthesis of amphotericin B and its designed analogues is developed, which relies on an efficient gram-scale synthesis of various subunits of amphotericin B .


Molecular Structure Analysis

The molecular formula of Amphotericin B methyl ester is C48H75NO17 . The mechanism of action of amphotericin B and its analogues is based on their interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes .

Scientific Research Applications

Amphotericin B methyl ester

is a derivative of Amphotericin B , which is a polyene antifungal agent . It has been used for the treatment of fungal infections and remains as the first line treatment for severe and life-threatening systemic infections .

One of the main applications of Amphotericin B methyl ester is in the field of antiviral and antifungal research . It impairs viral particle production, as well as viral entry and infectivity, in HIV-1-infected TZM-bl cells when used at a concentration of 10 µM . It also inhibits replication of HIV-1 clinical isolates from a variety of clades in infected human peripheral blood mononuclear cells (PBMCs; IC50s = 0.5-5.5 µM) .

Another application is in the field of pharmacology . A study found that L-histidine methyl ester of Amphotericin B, a derivative, has the same form of action as Amphotericin B, i.e., pore formation in the cell membrane . This derivative has reduced dimerization in solution, which is at least partially responsible for its increased selectivity .

    Antifungal Treatment

    • Field : Medical and Pharmacology
    • Application : Amphotericin B methyl ester is used for the treatment of fungal infections. Despite the development of other antifungals, such as azoles and echinocandins, this drug remains as the first line treatment for severe and life-threatening systemic infections such as cryptococcal meningitis and invasive zygomycosis .
    • Method : The drug is typically administered intravenously for systemic infections .
    • Results : It has been effective in treating severe fungal infections, but its use is often limited due to its toxicity .

    Antiviral Research

    • Field : Virology
    • Application : Amphotericin B methyl ester impairs viral particle production, as well as viral entry and infectivity, in HIV-1-infected TZM-bl cells .
    • Method : The compound is used at a concentration of 10 µM in research settings .
    • Results : It inhibits replication of HIV-1 clinical isolates from a variety of clades in infected human peripheral blood mononuclear cells (PBMCs; IC50s = 0.5-5.5 µM) .

    Biochemical Research

    • Field : Biochemistry
    • Application : The mechanism of action of amphotericin B and its analogues is based on their interaction with cellular and lipid membranes, followed by formation of ion channels of molecular size in the membranes .
    • Method : The analysis showed that pathogenic fungal cells containing ergosterol were 10−100 times more sensitive to polyene antibiotics than host cell membranes containing cholesterol .
    • Results : The high sterol selectivity of the action of polyenes opens broad prospects for the use of polyene antifungal drugs in practical medicine and pharmacology in the treatment of invasive mycoses and the prevention of atherosclerosis .

    Antitumor Research

    • Field : Oncology
    • Application : Some studies have shown that Amphotericin B and its derivatives can have not only antifungal, but also antiviral and antitumor effects .
    • Method : The mechanism of action of amphotericin B and its analogues is based on their interaction with cellular and lipid membranes, followed by formation of ion channels of molecular size in the membranes .
    • Results : The high sterol selectivity of the action of polyenes opens broad prospects for the use of polyene antifungal drugs in practical medicine and pharmacology in the treatment of invasive mycoses and the prevention of atherosclerosis .

    Treatment of Invasive Aspergillosis

    • Field : Medical and Pharmacology
    • Application : Under conditions of global pandemic fungal pathology develops especially quickly and in this case leads to invasive aspergillosis, which contributes to the complication of coronavirus infection in the lungs and even secondary infection with invasive aspergillosis .
    • Method : The treatment of an invasive form of bronchopulmonary aspergillosis is directly related to the immunomodulatory and immunostimulating properties of the macrocyclic polyene drug amphotericin B .
    • Results : The article presents experimental data on the study of the biological activity and membrane properties of amphotericin B and the effect of its chemically modified derivatives, as well as liposomal forms of amphotericin B on viral, bacterial and fungal infections .

    Development of New Biologically Active Forms

    • Field : Biochemistry
    • Application : Chemical and genetic engineering transformation of the structure of polyene antibiotic molecules opens prospects for the identification and creation of new biologically active forms of the antibiotic that have a high selectivity of action in the treatment of pathogenic infections .
    • Method : The study of amphotericin B started in the 60s of the last century, when it was discovered that macrolide polyene antibiotics (PA) could act as fungicidal drugs applicable in practical medicine as drugs against fungal diseases .
    • Results : The study of the biochemical mechanism of changes in the permeability of cell membranes for energy-dependent substrates .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The high sterol selectivity of the action of polyenes opens broad prospects for the use of polyene antifungal drugs in practical medicine and pharmacology in the treatment of invasive mycoses and the prevention of atherosclerosis . Chemical and genetic engineering transformation of the structure of polyene antibiotic molecules opens prospects for the identification and creation of new biologically active forms of the antibiotic that have a high selectivity of action in the treatment of pathogenic infections .

properties

IUPAC Name

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZIZEMIKKIBCA-TYVGYKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35375-29-2 (hydrochloride)
Record name Methylamphotericin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701009331
Record name Methylamphotericin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amphotericin B methyl ester

CAS RN

36148-89-7
Record name Amphotericin B monomethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36148-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylamphotericin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylamphotericin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHOTERICIN B METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
GW Jordan, EC Seet - Antimicrobial agents and chemotherapy, 1978 - Am Soc Microbiol
… Amphotericin B methyl ester hydrochloride and amphotericin B: comparative acute toxicity. … Comparison of amphotericin B and amphotericin B methyl ester: efficacy in murine …
Number of citations: 32 journals.asm.org
DP Bonner, RP Tewari, M Solotorovsky… - Antimicrobial Agents …, 1975 - Am Soc Microbiol
… The comparative efficacy of amphotericin B and amphotericin B methyl ester (AME) against … Recently, amphotericin B methyl ester hydrochloride (AME), a water-soluble derivative of …
Number of citations: 42 journals.asm.org
WR Howarth, RP Tewari… - Antimicrobial Agents and …, 1975 - Am Soc Microbiol
… The in vitro antifungal activity of amphotericin B methyl ester (AME), a water-soluble … Recently, Mechlinski and Schaffner (6) have prepared amphotericin B methyl ester (AME) …
Number of citations: 52 journals.asm.org
JD Readio, R Bittman - Biochimica et Biophysica Acta (BBA) …, 1982 - Elsevier
… (A quantitative treatment involving amphotericin B methyl ester… of emitted light from amphotericin B methyl ester that could not … Amphotericin B methyl ester was kindly provided by Dr. …
Number of citations: 132 www.sciencedirect.com
DP Bonner, W Mechlinski, CP Schaffner - The journal of antibiotics, 1975 - jstage.jst.go.jp
… In solid form, amphotericin B and amphotericin B methyl ester free base exhibit similar … Amphotericin B methyl ester and its hydrochloride and ascorbate salts were prepared in our …
Number of citations: 38 www.jstage.jst.go.jp
AC Huston, PD Hoeprich - Antimicrobial Agents and …, 1978 - Am Soc Microbiol
… The activity of amphotericin B methyl ester was compared with that of amphotericin B, using … Overall, amphotericin B methyl ester was slightly less active than amphotericin B, with the …
Number of citations: 24 journals.asm.org
J Szlinder-Richert, B Cybulska, J Grzybowska, J Bolard… - Il Farmaco, 2004 - Elsevier
… Amphotericin B (AMB) derivative, N-methyl-N-D-fructosyl amphotericin B methyl ester (MFAME) retains the broad antifungal spectrum and potency of the parent antibiotic, whereas its …
Number of citations: 33 www.sciencedirect.com
J Szlinder-Richert, J Mazerski, B Cybulska… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… In aqueous solutions N-methyl-N-d-fructosyl amphotericin B methyl ester (MFAME), a novel amphotericin B derivative with low animal toxicity, similar to its parent antibiotic, exists in …
Number of citations: 64 www.sciencedirect.com
GR Keim Jr, PL Sibley, YH Yoon… - Antimicrobial Agents …, 1976 - Am Soc Microbiol
… In acute and subacute toxicological studies, amphotericin B methyl ester … , it is concluded that amphotericin B methyl ester has the … Amphotericin B methyl ester (AME) is a water-soluble …
Number of citations: 50 journals.asm.org
WG Ellis, RA Sobel, SL Nielsen - The Journal of Infectious …, 1982 - academic.oup.com
Clinical and autopsy studies of 14 patients treated with amphotericin B methyl ester (AME) for focal, disseminated, and nervous system mycotic infections revealed a high incidence of …
Number of citations: 108 academic.oup.com

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